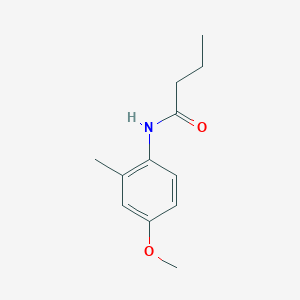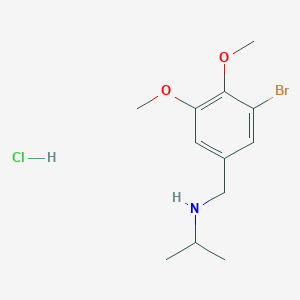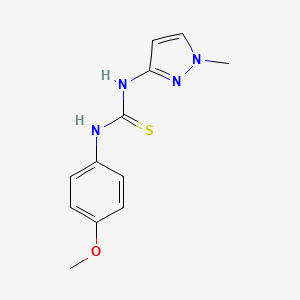![molecular formula C19H22ClFN6O2S2 B4612725 4-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4612725.png)
4-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H22ClFN6O2S2 and its molecular weight is 485.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.0918222 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- The synthesis and characterization of 1,2,4-triazole derivatives have been extensively studied, demonstrating a variety of methods for creating these compounds. For example, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlights the versatility of 1,2,4-triazole derivatives in medicinal chemistry and their potential utility in developing new therapeutic agents (Bayrak et al., 2009). These methodologies can be potentially applied to synthesize and explore the chemical properties of the target compound.
Antimicrobial and Antituberculosis Activity
- A study on thiazole-aminopiperidine hybrid analogues, which includes synthesis and evaluation as Mycobacterium tuberculosis GyrB inhibitors, reveals the potential of structurally similar compounds in addressing infectious diseases. One compound showed promising activity against all tests with specific inhibitory concentrations and low cytotoxicity, suggesting the importance of the triazole and piperidine components in antimicrobial activity (Jeankumar et al., 2013).
Antioxidant and Analgesic Activities
- Research on Schiff bases containing 1,2,4-triazole and pyrazole rings has demonstrated significant antioxidant and analgesic properties. This suggests that compounds incorporating these moieties could potentially be explored for their efficacy in reducing oxidative stress and managing pain (Karrouchi et al., 2016).
Antifungal and Antibacterial Activities
- Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. This indicates that sulfone-linked compounds, especially those with heterocyclic components, have potential in agricultural applications to protect crops from bacterial diseases (Shi et al., 2015).
Potential in Cancer Research
- Compounds with the triazole moiety have been explored for their roles in cancer research, demonstrating potential as anti-cancer agents. For instance, benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have been studied for their anti-cancer properties, indicating that triazole derivatives could be promising candidates for targeted cancer therapies (Karayel, 2021).
Propiedades
IUPAC Name |
4-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN6O2S2/c1-2-31(28,29)26-9-4-5-13(11-26)18-22-23-19(30)27(18)17-8-10-25(24-17)12-14-15(20)6-3-7-16(14)21/h3,6-8,10,13H,2,4-5,9,11-12H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCZOBHDQYPHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2C3=NN(C=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[oxo(1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4612643.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4612649.png)
![4-({[(2-chloro-6-fluorophenyl)acetyl]amino}methyl)benzoic acid](/img/structure/B4612651.png)

![4-methyl-3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4612661.png)



![N-(4-methoxyphenyl)-4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4612692.png)
![N-[4-(aminosulfonyl)benzyl]-2-nitrobenzenesulfonamide](/img/structure/B4612699.png)
![4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4612706.png)

![N-(2,3-dimethylphenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4612714.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-indolinecarbothioamide](/img/structure/B4612741.png)
